4,4-Difluoropiperidine-3-carboxylic acid
Overview
Description
“4,4-Difluoropiperidine-3-carboxylic acid”, also known as DFPC-HCl, is an organic compound with several potential uses in the fields of pharmaceuticals, materials science, and agrochemicals. It is often available in the form of a hydrochloride salt .
Molecular Structure Analysis
The molecular formula of “4,4-Difluoropiperidine-3-carboxylic acid” is C6H9F2NO2 . The InChI code for this compound is 1S/C6H9F2NO2.ClH/c7-6(8)1-2-9-3-4(6)5(10)11;/h4,9H,1-3H2,(H,10,11);1H .Physical And Chemical Properties Analysis
The molecular weight of “4,4-Difluoropiperidine-3-carboxylic acid” is 201.6 g/mol . It is a powder at room temperature .Scientific Research Applications
Synthesis of Substituted Difluoropiperidines
Research has explored synthetic strategies toward substituted difluoropiperidines, including 4,4-Difluoropiperidine-3-carboxylic acid. These compounds have potential as building blocks in medicinal chemistry. For instance, synthesis methods have been developed for 4-substituted 3,3-difluoropiperidines using copper powder and borane reduction processes (Surmont et al., 2010).
Continuous Flow Carboxylation Process
A continuous flow process for large-scale carboxylation of N-Boc-4,4-difluoropiperidine has been reported. This method facilitated the safe and scalable preparation of the carboxylic acid, supporting medicinal chemistry research (Kestemont et al., 2021).
New Synthetic Pathways
New synthetic pathways have been developed for valuable 3,3-difluoropiperidines. This includes methods starting from delta-chloro-alpha,alpha-difluoroimines, synthesizing N-protected 3,3-difluoropipecolic acid, a fluorinated amino acid (Verniest et al., 2008).
Functionalized Difluoropiperidines Synthesis
Functionalized 5,5-difluoropiperidines have been synthesized, demonstrating the versatility of difluoropiperidine derivatives in medicinal chemistry. This includes processes using 2,2-difluoroglutaric anhydride and various imines (Moens et al., 2012).
Synthesis of 3-Alkoxy-4,4-difluoropiperidines
Research has been conducted on synthesizing 3-alkoxy-4,4-difluoropiperidines, which are important for agrochemical or pharmaceutical chemistry. This involved deoxofluorination and selective N- and O-deprotection processes (Surmont et al., 2009).
Fluorinated Piperidine Acetic Acids as Gamma-Secretase Modulators
Fluorinated piperidine acetic acids, including difluoropiperidine derivatives, have been explored as gamma-secretase modulators. This includes the synthesis of 2-aryl-3,3-difluoropiperidine analogs using selective beta-difluorination (Stanton et al., 2010).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
properties
IUPAC Name |
4,4-difluoropiperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO2/c7-6(8)1-2-9-3-4(6)5(10)11/h4,9H,1-3H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLZLSOELJHEMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoropiperidine-3-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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